molecular formula C12H14N4O B11449779 3-[(4-Ethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol

3-[(4-Ethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol

Cat. No.: B11449779
M. Wt: 230.27 g/mol
InChI Key: DLWDMSDZXWVPRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Ethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of an ethylphenylamino group and a methyl group attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Ethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol typically involves the reaction of 4-ethylphenylamine with 6-methyl-1,2,4-triazine-5-one. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete reaction and high yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing production costs. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-[(4-Ethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

3-[(4-Ethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(4-Ethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-((2-Ethylphenyl)amino)nicotinic acid
  • 4-Ethylphenylamine
  • 6-Methyl-1,2,4-triazine-5-one

Comparison: Compared to similar compounds, 3-[(4-Ethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol is unique due to the presence of both an ethylphenylamino group and a methyl group on the triazine ring. This unique structure imparts distinct chemical properties and potential applications. For example, the compound’s specific arrangement of functional groups may enhance its biological activity or make it more suitable for certain industrial applications.

Properties

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

3-(4-ethylanilino)-6-methyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C12H14N4O/c1-3-9-4-6-10(7-5-9)13-12-14-11(17)8(2)15-16-12/h4-7H,3H2,1-2H3,(H2,13,14,16,17)

InChI Key

DLWDMSDZXWVPRJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NN=C(C(=O)N2)C

Origin of Product

United States

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